10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid is a compound that has garnered attention due to its selective inhibitory effects on the protein kinase DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A). This kinase plays a significant role in various biological processes, including neuronal development and function, and its dysregulation is implicated in conditions such as Down syndrome and Alzheimer's disease. The compound's structure, which includes an indole moiety and a carboxylic acid group, contributes to its biological activity.
This compound belongs to the class of indoloquinoline derivatives, which are known for their diverse pharmacological activities. The synthesis and characterization of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid have been documented in various scientific studies, highlighting its potential as a therapeutic agent. It is classified as a small molecule inhibitor due to its ability to selectively inhibit specific protein kinases.
The synthesis of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid typically involves several key steps:
The synthesis can yield moderate to high purity depending on the reaction conditions and purification techniques employed, such as chromatography. Characterization is typically performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure.
The molecular formula of 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid is C16H10N2O2I. Its structure features:
Key structural data includes:
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid participates in various chemical reactions primarily due to its functional groups:
The selectivity for DYRK1A over closely related kinases (like DYRK1B) is particularly noteworthy due to the structural similarity between these kinases, suggesting that modifications at specific positions can significantly affect binding affinity and selectivity.
The mechanism by which 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid inhibits DYRK1A involves:
Studies have shown that this compound exhibits at least two orders of magnitude higher selectivity for DYRK1A compared to other kinases tested .
10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid has potential applications in:
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A is a serine/threonine kinase encoded on chromosome 21 within the Down syndrome critical region (21q22.13) and belongs to the evolutionarily conserved CMGC kinase superfamily [6] [9]. This kinase exhibits dual functionality: it autophosphorylates tyrosine residues during maturation to achieve catalytic competence, then phosphorylates downstream substrates exclusively on serine/threonine residues [9]. Structurally, Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A contains an N-terminal nuclear localization signal, a catalytic kinase domain with a conserved tyrosine autophosphorylation site (Tyr321), a PEST degradation domain, and a C-terminal histidine repeat for nuclear speckle targeting [2] [6]. This multidomain architecture facilitates interactions with diverse substrates across cellular compartments.
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A is ubiquitously expressed but demonstrates particularly high abundance in hippocampal and cortical neurons, with dynamic expression patterns during neurodevelopment [4] [10]. Its substrates encompass transcription factors (nuclear factor of activated T-cells, forkhead box protein O1, REST), synaptic proteins (dynamin I, synaptojanin), cytoskeletal regulators (tau), and cell cycle controllers (cyclin D1, p53) [2] [4] [9]. Through these targets, Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A modulates neurogenesis, neuronal differentiation, synaptic plasticity, and cell cycle progression. Consequently, aberrant Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A expression—either overexpression or haploinsufficiency—disrupts neural homeostasis. Overexpression causes premature neuronal differentiation and reduced neuroprogenitor proliferation, while underexpression impairs neuronal maturation and survival [3] [8].
Table 1: Key Neuronal Substrates of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A and Functional Consequences
| Substrate Category | Specific Substrates | Phosphorylation Site(s) | Functional Outcome |
|---|---|---|---|
| Transcription Factors | Nuclear Factor of Activated T-cells | Multiple serines | Regulates nuclear translocation and activity |
| REST/NRSF | Ser251/Ser255 | Promotes degradation via β-TrCP | |
| p53 | Ser15 | Modulates cell cycle arrest | |
| Cytoskeletal Proteins | Tau protein | Thr181, Ser199, Ser202, Thr205, Thr212, Thr231, Ser396, Ser404, Ser422 | Reduces microtubule affinity; promotes aggregation |
| Synaptic Proteins | Dynamin I | Unknown | Regulates synaptic vesicle endocytosis |
| Cell Cycle Regulators | Cyclin D1 | Thr286 | Promotes nuclear export and degradation |
In Down syndrome (trisomy 21), Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A is overexpressed approximately 1.5-fold due to gene dosage effects, with protein levels elevated 25–60% across cortical regions and the cerebellum [2] [4] [8]. This modest increase drives profound neurodevelopmental and neurodegenerative consequences. During development, Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A overexpression phosphorylates REST (RE1-silencing transcription factor), triggering its ubiquitin-mediated degradation. Reduced REST destabilizes transcriptional networks governing neural differentiation, causing premature cell cycle exit of neuroprogenitors and aberrant gliogenesis [3] [8]. These disruptions manifest structurally as reduced brain volume, dendritic branching, and synaptic density in Down syndrome patients and transgenic mouse models (Ts65Dn, mBACtgDyrk1a) [2] [3].
In adulthood, Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A hyperactivity accelerates Alzheimer’s disease pathogenesis through amyloidogenic and tau-centric mechanisms. Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A phosphorylates amyloid precursor protein at Thr668, increasing its internalization and processing by β-secretase, thereby elevating amyloid-β40/42 production [7]. Additionally, Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A directly hyperphosphorylates tau at pathological epitopes (Thr212, Ser202, Thr231, Ser396) [4] [5]. This primes tau for further phosphorylation by glycogen synthase kinase-3β, collectively reducing tau’s microtubule-binding affinity and promoting self-aggregation into neurofibrillary tangles [5]. Critically, Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A co-localizes with neurofibrillary tangles in Down syndrome brains at significantly higher frequencies than in sporadic Alzheimer’s disease, directly linking kinase overexpression to neurofibrillary degeneration [4] [5].
Table 2: Regional Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Overexpression in Down Syndrome Brains and Pathological Correlates
| Brain Region | Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Increase (ng/mg protein) | Associated Neuropathology |
|---|---|---|
| Frontal Cortex | 25 | Neurofibrillary tangles, synaptic loss |
| Temporal Cortex | 21 | Neurofibrillary tangles, amyloid plaques |
| Occipital Cortex | 20 | Amyloid plaques |
| Cerebellar Cortex | 15 | Minimal pathology |
| Dentate Gyrus | Not quantified | Granule cell hyperphosphorylated tau |
Table 3: Tau Phosphorylation Sites Targeted by Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A in Down Syndrome
| Tau Phosphorylation Site | Phosphorylation Increase in Down Syndrome vs. Control | Functional Consequence |
|---|---|---|
| Thr212 | 2.8-fold | Priming for glycogen synthase kinase-3β phosphorylation |
| Ser202 | 2.5-fold | Reduces microtubule binding |
| Thr231 | 2.1-fold | Promotes tau aggregation |
| Ser396 | 3.0-fold | Enhances paired helical filament formation |
The gene-dosage sensitivity of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A, coupled with its central role in Down syndrome neuropathology and Alzheimer’s disease progression, establishes it as a compelling therapeutic target. Pharmacological inhibition offers a strategy to normalize Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A hyperactivity without the risks of complete kinase suppression, which would mimic haploinsufficiency syndromes featuring microcephaly and developmental delay [3] [9]. Preclinical validation exists: epigallocatechin gallate (a natural Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A inhibitor) improved cognitive function and synaptic plasticity in Ts65Dn mice and enhanced working memory in young Down syndrome patients [3]. However, natural inhibitors suffer from poor selectivity, low potency (epigallocatechin gallate half-maximal inhibitory concentration = 330 nM), and off-target effects [1] [9].
Consequently, developing highly selective, brain-penetrant Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A inhibitors represents an unmet need. Screening campaigns have identified promising scaffolds, including harmine derivatives, pyrazoles, and quinoline-carboxylic acids [1] [9]. A notable exemplar is the indoloquinoline NSC31059 (identified via deep neural network screening), exhibiting exceptional potency (half-maximal inhibitory concentration = 39.5 nM) and selectivity (>70-fold across 70 kinases) [1]. This compound reduced tau phosphorylation and promoted tubulin polymerization without neuronal cytotoxicity, providing proof-of-concept that selective inhibition can counteract Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A-driven pathology [1]. These findings establish a robust foundation for developing optimized inhibitors like 10-Iodo-11H-Indolo[3,2-C]quinoline-6-Carboxylic Acid, which integrates strategic chemical modifications to enhance Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A affinity and selectivity.
10-Iodo-11H-Indolo[3,2-C]quinoline-6-Carboxylic Acid represents a novel synthetic inhibitor within the indoloquinoline chemical class. Its core structure comprises a planar indolo[3,2-c]quinoline scaffold substituted at position 10 with an iodine atom and at position 6 with a carboxylic acid moiety. This architecture leverages dual mechanisms for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A inhibition:
This compound was rationally designed to overcome limitations of prior inhibitors. Natural compounds like harmine exhibit potent Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A inhibition (half-maximal inhibitory concentration = 80 nM) but inhibit monoamine oxidase A and DYRK1B indiscriminately [9]. Synthetic analogs like INDY lack sufficient brain penetration. The indoloquinoline core offers high intrinsic affinity for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A’s catalytic domain, as demonstrated by NSC31059 [1]. Introducing iodine augments this affinity through halogen bonding with carbonyl groups (e.g., Glu239, Leu241) while the carboxylic acid provides an anchoring point distinct from traditional hinge-binding motifs. This multi-point binding strategy aims to achieve unprecedented selectivity while maintaining sub-100 nM potency—a critical advancement for probing Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A biology and developing disease-modifying therapies for Down syndrome and Alzheimer’s disease.
Table 4: Structural Features of 10-Iodo-11H-Indolo[3,2-C]quinoline-6-Carboxylic Acid and Functional Roles in Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Binding
| Structural Element | Chemical Role | Anticipated Interaction with Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A |
|---|---|---|
| Indolo[3,2-c]quinoline core | Planar heteroaromatic system | π-Stacking with Phe238/Phe170 in adenosine triphosphate-binding site |
| Iodine atom (C10) | Halogen substituent | Halogen bonding with backbone carbonyls (Leu241, Glu239); hydrophobic filling |
| Carboxylic acid (C6) | Ionizable acidic group | Salt bridge with Lys188; hydrogen bonding with Arg465 |
Computational modeling predicts that 10-Iodo-11H-Indolo[3,2-C]quinoline-6-Carboxylic Acid binds competitively within the adenosine triphosphate-binding cleft of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A, exploiting unique structural features to achieve high-affinity engagement. The kinase domain of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A adopts a canonical bi-lobed fold, with a smaller N-terminal lobe containing β-sheets and a regulatory αC-helix, and a larger C-terminal lobe dominated by α-helices [6] [9]. Key residues for inhibitor binding include the gatekeeper Phe238, the hinge region residues Leu241-Glu243, the catalytic Lys188, and the DFG motif (Asp307-Phe308-Gly309).
Docking simulations suggest the indoloquinoline core inserts between Phe238 and Phe170, engaging in π-π stacking and van der Waals contacts that position the molecule optimally [1]. The iodine atom at C10 extends into a hydrophobic subpocket formed by Leu241, Val306, and Ala311, forming a halogen bond with the backbone carbonyl of Leu241 (distance ≈ 3.3 Å; angle ≈ 155°) [9]. This interaction is absent in non-halogenated analogs and may confer selectivity by excluding kinases with bulkier residues at this position. The carboxylic acid at C6 projects toward the solvent front, forming a salt bridge with Lys188 (distance ≈ 2.7 Å) and hydrogen bonds with the guanidinium group of Arg465 (distance ≈ 3.0 Å) [9]. These ionic interactions mimic adenosine triphosphate’s phosphate groups but engage distinct subregions compared to conventional adenine mimetics.
Crucially, this binding mode avoids steric clashes with the unique CMGC insert region (residues 319–340) in Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A, which distinguishes it from other CMGC kinases like cyclin-dependent kinases or glycogen synthase kinases [6] [9]. The compound’s planar structure likely allows deep penetration into the adenosine triphosphate-binding site without requiring large conformational changes, potentially reducing entropic penalties upon binding. Collectively, these features predict low-nanomolar affinity and enhanced selectivity over kinases lacking complementary halogen-bonding pockets or basic residues equivalent to Lys188/Arg465. Experimental validation of this binding mechanism through crystallography and enzymatic assays will be essential to confirm these predictions and guide further optimization.
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